4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole is a synthetic compound with the molecular formula and a molecular weight of 329.62 g/mol. It is classified under indazole derivatives, which are known for their diverse biological activities. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole falls under the category of heterocyclic compounds, specifically those containing both nitrogen and carbon atoms in their ring structures. Its structure includes a tetrahydropyran moiety, which contributes to its unique chemical properties.
The synthesis of 4-bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole typically involves multi-step organic reactions that may include halogenation, alkylation, and cyclization processes. Specific methods may vary based on the desired yield and purity.
The molecular structure of 4-bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole can be represented by its SMILES notation: CC1=CC2=NN(C3CCCCO3)C=C2C(Br)=C1Cl
. This indicates a complex arrangement of atoms that includes:
The compound's structural data can be summarized as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 329.62 g/mol |
IUPAC Name | 4-bromo-5-chloro-6-methyl-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole |
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole can participate in various chemical reactions typical for indazole derivatives:
The specific conditions (solvent choice, temperature, and catalysts) will significantly influence the efficiency and selectivity of these reactions.
The mechanism of action for compounds like 4-bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole often involves interaction with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways.
Research indicates that indazole derivatives may exhibit activities such as:
While specific physical properties such as density and boiling point are not universally documented for this compound, general trends can be inferred from similar structures:
4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole has potential applications in various fields:
This compound represents a significant interest within both academic research and pharmaceutical development due to its unique structural features and potential therapeutic applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: